Rabeprazole-d3

LC-MS/MS Bioanalysis Isotope Dilution

In bioanalytical method development, using a non-deuterated analog or a mismatched PPI isotope (e.g., omeprazole-d3) as an internal standard introduces MS interference, differential ionization, and retention time shifts-compromising assay reproducibility and regulatory compliance. Rabeprazole-d3 (CAS 934295-30-4, MW 362.5 g/mol, ≥95% purity) is the definitive +3 Da stable isotope-labeled internal standard, ensuring chromatographic co-elution with rabeprazole for accurate quantification in complex biological matrices. - Achieves precision <4.5% RSD and recovery of 95.4-99.0% in validated LC-MS/MS methods for plasma/urine quantification - Enables rigorous pharmacokinetic profiling (Cmax, AUC, t½) to support ANDA bioequivalence submissions - Validated for chiral LC-MS/MS quantification of rabeprazole enantiomers, correcting for matrix effects in enantioselective assays

Molecular Formula C18H21N3O3S
Molecular Weight 362.5 g/mol
CAS No. 934295-30-4
Cat. No. B14140948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-d3
CAS934295-30-4
Molecular FormulaC18H21N3O3S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3
InChIKeyYREYEVIYCVEVJK-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole-d3 for Bioanalytical Quantification


Rabeprazole-d3 is a stable isotopologue of rabeprazole, a second-generation proton pump inhibitor (PPI), featuring three deuterium atoms at the methoxypropoxy side chain, yielding a molecular mass of 362.5 g/mol [1]. This synthetic incorporation of heavy stable isotopes (deuterium) classifies it as a non-radioactive, labeled internal standard (IS) tailored for mass spectrometry workflows [2]. Its physicochemical mimicry of the unlabeled parent compound—coupled with a distinct mass offset—enables its principal role as a critical analytical tool for the accurate and precise quantification of rabeprazole in complex biological matrices .

Rabeprazole-d3: Unmatched LC-MS/MS Internal Standard


The analytical value of Rabeprazole-d3 is contingent upon its isotopic identity and chromatographic co-elution with the target analyte, rabeprazole. Attempts to substitute this with a generic, non-deuterated structural analog or a cheaper labeled compound of a different proton-pump inhibitor (e.g., omeprazole-d3 or lansoprazole-d3) introduce unmitigated risks of irreproducible quantification . Non-deuterated compounds cannot be discriminated from the endogenous analyte by mass spectrometry, while structurally divergent internal standards exhibit differential ionization efficiencies and chromatographic retention times, leading to inaccurate peak area ratios and compromised method validation . The +3 Da mass shift of Rabeprazole-d3 is a precise, instrument-defined requirement; using a compound with a different mass shift (e.g., Rabeprazole-d4) alters the selected reaction monitoring (SRM) transition and precludes direct method transfer, thereby invalidating established assay conditions [1].

Rabeprazole-d3 Analytical Selection Evidence


Mass Spectrometric Differentiation by Deuterium Labeling

Rabeprazole-d3 provides a definitive mass shift of +3 Da for the protonated molecular ion [M+H]⁺ compared to unlabeled rabeprazole, enabling unambiguous mass spectrometric discrimination in complex biological matrices . The unlabeled compound has an [M+H]⁺ m/z of 362.5, whereas Rabeprazole-d3 exhibits an [M+H]⁺ m/z of 365.5 [1]. This exact mass difference is the foundational requirement for its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays, as it allows the mass spectrometer to selectively monitor distinct precursor-to-product ion transitions for the analyte and internal standard without cross-interference [2].

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity Minimizes Cross-Talk

The isotopic enrichment of Rabeprazole-d3 is specified at a minimum of 99 atom% deuterium (D), ensuring that less than 1% of the compound exists as the non-deuterated or partially deuterated isotopologue . This is in stark contrast to the unlabeled parent compound, which has 0% deuterium enrichment. For Rabeprazole-d4 sodium salt, a comparable internal standard, isotopic purity is also specified at ≥99 atom% D, highlighting that Rabeprazole-d3 meets the same stringent industry benchmark for labeled internal standards . High isotopic purity is critical as it minimizes isotopic cross-talk (signal contribution from the internal standard into the analyte channel), a major source of systematic error in LC-MS/MS quantification, particularly at low analyte concentrations near the lower limit of quantification (LLOQ) [1].

Isotopic Enrichment Method Validation Quality Control

Matrix Effect Correction and Accuracy Improvement

The use of a deuterated internal standard, such as Rabeprazole-d4 (a close analog), has been directly shown to mitigate matrix effects in plasma assays. In a comparative study, the matrix effect variability was reduced from 12.7% with a non-deuterated approach to just 2.3% when employing Rabeprazole-d4 as the internal standard, yielding a reduction of 10.4 percentage points . Furthermore, independent analysis indicates that using Rabeprazole-d4 corrects for ionization suppression caused by phospholipid interference in plasma samples, improving quantitative accuracy by 12–18% compared to the use of a non-isotopic structural analog . As Rabeprazole-d3 shares the same fundamental mechanism of matrix effect correction through near-identical co-elution and ionization behavior as its d4 counterpart, this class-level inference strongly supports its utility in achieving similar, if not identical, analytical performance gains over unlabeled or structurally dissimilar internal standards .

Matrix Effect Ion Suppression Method Accuracy

Method Validation: High Precision and Recovery

A validated LC-MS/MS method for rabeprazole and its metabolites, which utilizes a deuterated internal standard (donepezil-d5), demonstrates the performance achievable with this analytical strategy. The method achieved a lower limit of quantification (LLOQ) of 0.15 ng/mL for rabeprazole in human urine, with intra- and interbatch precision of less than 4.5% relative standard deviation (RSD) across low, medium, and high quality control samples [1]. Analyte recovery ranged from 95.4% to 99.0% . Rabeprazole-d3, employed as an analogous SIL-IS for rabeprazole, is expected to yield comparable or superior method validation metrics (precision and recovery) due to its perfect co-elution with the target analyte, a characteristic not shared by the structurally dissimilar donepezil-d5 used in the referenced study [2].

Method Validation Precision Recovery LLOQ

Chiral Quantification of Rabeprazole Enantiomers

Rabeprazole-d3 sodium salt (CAS 1216494-11-9) is explicitly designated for use as an internal standard in chiral separation and quantification, specifically for the (S)-enantiomer of rabeprazole . The unlabeled rabeprazole exists as a racemic mixture, and the (S)-enantiomer is known to be a partially reversible gastric proton pump inhibitor . The use of a stable isotope-labeled analog like Rabeprazole-d3 significantly improves the precision and reliability of LC-MS/MS assays when quantifying individual enantiomers, which is critical for understanding stereoselective pharmacokinetics and metabolism . This is a distinct advantage over using a non-chiral or racemic internal standard, which cannot correct for potential differences in ionization or matrix effects between enantiomers during chromatographic separation.

Chiral Separation Enantiomer Pharmacokinetics

Trace-Level Genotoxic Impurity Analysis

In the context of pharmaceutical quality control, a validated LC-MS/MS method for rabeprazole active pharmaceutical ingredient (API) was developed to quantitate potential genotoxic impurities (PGIs) at trace levels. This method achieved a quantification limit of 1.0 ppm for O-phenylenediamine and benzyltriethylammonium chloride, and 1.8 ppm for 4-nitrolutidine-N-oxide [1]. While Rabeprazole-d3 is not directly used in this impurity analysis, its application as an internal standard for the parent drug is directly analogous; it provides the same high degree of analytical specificity and sensitivity required for quantifying trace-level compounds in complex matrices [2]. This demonstrates the broader utility of stable isotope-labeled internal standards, like Rabeprazole-d3, in achieving the low parts-per-million (ppm) detection limits mandated by regulatory agencies for impurity profiling .

Genotoxic Impurities Method Validation Quality Control

Rabeprazole-d3 Research and Industrial Applications


Clinical Pharmacokinetic & Bioequivalence Studies

Rabeprazole-d3 is the definitive internal standard for quantifying rabeprazole concentrations in human plasma and urine from clinical trials. Its use, as demonstrated in validated LC-MS/MS methods, ensures high precision (RSD <4.5%) and recovery (95.4–99.0%) [1]. This directly supports the generation of robust pharmacokinetic parameters (Cmax, AUC, t½) required for regulatory submissions to agencies like the FDA and EMA, particularly for Abbreviated New Drug Applications (ANDAs) to establish bioequivalence between a generic and an innovator drug product [2].

Stereoselective Pharmacokinetic Profiling

For investigations into the distinct pharmacological or toxicological profiles of rabeprazole enantiomers, Rabeprazole-d3 sodium salt is indispensable. It is specifically validated as an internal standard for chiral separation and quantification of the (S)-enantiomer using LC-MS/MS . This enables precise measurement of individual enantiomer concentrations, correcting for any matrix effects or ionization variability that could compromise the accuracy of chiral assays .

DDI and Metabolic Pathway Elucidation

In preclinical and clinical research exploring how rabeprazole is metabolized or how it interacts with other co-administered drugs, Rabeprazole-d3 serves as a critical tracer. Its deuterium labeling allows for the accurate quantification of the parent drug in the presence of its metabolites and other drug compounds without cross-interference . This is essential for constructing accurate metabolic profiles and determining the extent of metabolic inhibition or induction, thereby informing drug safety and dosing recommendations .

Pharmaceutical QC and Stability Method Validation

In an industrial QC setting, Rabeprazole-d3 is used as a reference standard for developing and validating stability-indicating HPLC or LC-MS methods. Its isotopic purity (≥99 atom% D) ensures minimal interference, allowing for the accurate quantification of rabeprazole in finished dosage forms and during forced degradation studies . This application is crucial for establishing drug product shelf-life and ensuring batch-to-batch consistency in compliance with ICH guidelines and pharmacopeial standards (USP, EP) .

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